Benzyl allyl(2,2-dimethoxyethyl)carbamate
Overview
Description
Synthesis Analysis
The synthesis of carbamate compounds often involves the reaction of isocyanates with alcohols or amines. In the case of benzyl allyl(2,2-dimethoxyethyl)carbamate, although not directly mentioned, a similar approach could be used, as seen in the synthesis of related compounds. For instance, the synthesis of 2-hydroxy-4-benzophenonyl allyl carbamate was achieved by the direct addition reaction of 2,4-dihydroxybenzophenone to allyl isocyanate in the presence of a catalyst . Similarly, 1,3-dimethyl-4-acyl-pyrazol-5-yl carbamates were synthesized by treating hydroxypyrazoles with methyl isocyanate . These methods suggest that the synthesis of benzyl allyl(2,2-dimethoxyethyl)carbamate could potentially be carried out by reacting the appropriate alcohol or amine with an isocyanate in the presence of a suitable catalyst.
Molecular Structure Analysis
The molecular structure of carbamates can be characterized using various spectroscopic techniques. For example, the structure of new monomers containing UV-absorber function was characterized by FT-IR, 1H-NMR, UV-spectra, XPS, MS, and elemental analysis . In another study, the dihedral angle between the benzyl and carbamate groups in ethyl N-[(benzyloxy)thiocarbonyl]carbamate was determined to be 12.67°, indicating a certain degree of planarity in the molecule . These techniques could be applied to analyze the molecular structure of benzyl allyl(2,2-dimethoxyethyl)carbamate to determine its conformation and electronic properties.
Chemical Reactions Analysis
Carbamates can undergo various chemical reactions, including carbolithiation, which is a process where a carbon-lithium bond is formed. For instance, 1-aryl-1-alkenyl N,N-diisopropylcarbamates underwent syn-carbolithiation, producing lithiated benzyl carbamates . Enol carbamates have also been shown to undergo carbolithiation, followed by N→C aryl migration, leading to the formation of tertiary alcohols . These reactions demonstrate the reactivity of carbamate compounds and suggest that benzyl allyl(2,2-dimethoxyethyl)carbamate could potentially participate in similar transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of carbamates can vary widely depending on their structure. For example, the synthesized carbamate compounds in one study were tested for phytotoxicity, showing different effects on seed germination and seedling growth at various concentrations . The crystal structure of ethyl N-[(benzyloxy)thiocarbonyl]carbamate revealed that molecules are linked into inversion dimers by N—H⋯S hydrogen bonds . These findings indicate that the physical and chemical properties of benzyl allyl(2,2-dimethoxyethyl)carbamate would need to be empirically determined to understand its behavior in different environments and potential applications.
Scientific Research Applications
1. Polyurethane and Polyurea Synthesis
Benzyl allyl(2,2-dimethoxyethyl)carbamate is a key component in the synthesis of non-isocyanate polyurethanes (NIPUs) and polyureas (NIPUreas). These materials are prepared using the transurethanization approach and exhibit excellent thermal stability, with glass transition temperatures (Tg) between -44 to -35°C and melting temperatures (Tm) from 29 to 201°C. Their thermal stability typically exceeds 200°C, making them suitable for high-performance applications (Martin et al., 2016).
2. Stereospecific Coupling Reactions
Enantioenriched α-stannylated benzyl carbamates, including compounds related to benzyl allyl(2,2-dimethoxyethyl)carbamate, are used in stereospecific coupling reactions. These reactions, catalyzed by Cu(I), are critical in synthesizing enantioenriched indanoles and tetraline, valuable in medicinal chemistry and drug synthesis (Lange et al., 2008).
3. Metal-Free C(sp(3))-H Functionalization
This compound plays a role in the metal-free C-H functionalization of N-benzyl and N-allyl carbamates. The process involves a broad scope of nucleophiles and demonstrates utility in target-oriented syntheses, which is significant for developing diverse molecular frameworks in organic chemistry (Xie et al., 2014).
4. Synthesis of Heterocyclic Compounds
Benzyl allyl carbamates are utilized in methods for preparing amino-substituted dihydrobenzo[b]oxepines and dihydrobenzo[b]azepines, which are crucial in pharmaceuticals and agrochemicals. The synthesis involves Ichikawa's rearrangement and ring-closing metathesis reaction, demonstrating the versatility of these compounds in heterocyclic chemistry (Chwastek et al., 2016).
Safety And Hazards
properties
IUPAC Name |
benzyl N-(2,2-dimethoxyethyl)-N-prop-2-enylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-4-10-16(11-14(18-2)19-3)15(17)20-12-13-8-6-5-7-9-13/h4-9,14H,1,10-12H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEGCOCKTVYVGSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CN(CC=C)C(=O)OCC1=CC=CC=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl allyl(2,2-dimethoxyethyl)carbamate |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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